molecular formula C16H15FO B1327441 2'-Fluoro-3-(4-methylphenyl)propiophenone CAS No. 898768-97-3

2'-Fluoro-3-(4-methylphenyl)propiophenone

Cat. No.: B1327441
CAS No.: 898768-97-3
M. Wt: 242.29 g/mol
InChI Key: NXAPXJAOMSOFSA-UHFFFAOYSA-N
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Description

2'-Fluoro-3-(4-methylphenyl)propiophenone is a fluorinated aromatic ketone with the molecular formula C₁₆H₁₅FO (calculated molecular weight: 242.29 g/mol). Its structure features a fluorine atom at the 2' position of the phenyl ring and a 4-methylphenyl group attached to the propanone backbone. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of fluorine (electron-withdrawing) and the steric influence of the methyl group, which collectively modulate reactivity, solubility, and biological activity .

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO/c1-12-6-8-13(9-7-12)10-11-16(18)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXAPXJAOMSOFSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644136
Record name 1-(2-Fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-97-3
Record name 1-(2-Fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3-(4-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 2-Fluorobenzoyl chloride and 4-methylacetophenone.

    Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

    Procedure: The 2-fluorobenzoyl chloride is added dropwise to a solution of 4-methylacetophenone and aluminum chloride in dichloromethane. The mixture is stirred at low temperature, followed by quenching with water and extraction of the product.

Industrial Production Methods: Industrial production of 2’-Fluoro-3-(4-methylphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2’-fluoro-3-(4-methylphenyl)benzoic acid.

    Reduction: Formation of 2’-fluoro-3-(4-methylphenyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Fluoro-3-(4-methylphenyl)propiophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-(4-methylphenyl)propiophenone involves its interaction with specific molecular targets. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares key structural and physicochemical properties of 2'-Fluoro-3-(4-methylphenyl)propiophenone with analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Features
This compound 2'-F, 4-CH₃ on phenyl 242.29 Balanced lipophilicity; potential metabolic stability due to fluorine
2'-Fluoro-3-(4-methoxyphenyl)propiophenone 2'-F, 4-OCH₃ on phenyl 258.29 Methoxy group enhances electron density, altering electrophilic reactivity
4'-Bromo-2'-fluoro-3-(3-methoxyphenyl)propiophenone 4'-Br, 2'-F, 3-OCH₃ 375.22 Bromine increases molecular weight and lipophilicity; potential bioactivity
2'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone 2'-Cl, 4'-F, 3-CH₃ 276.75 Dual halogens enhance electron-withdrawing effects; steric hindrance
Propiophenone (unsubstituted) No substituents 134.18 Baseline for comparison; lower reactivity and lipophilicity

Chemical Reactivity

  • α-Phenylselenation: Fluorine's electron-withdrawing effect increases the acidity of α-hydrogens, enhancing reactivity in α-substitution reactions compared to unsubstituted propiophenone. For example, α-phenylselenation yields for fluorinated analogs (e.g., 0.59 mmol for propiophenone derivatives) surpass those of non-fluorinated ketones .
  • Enzymatic Oxidation: Fluorine may slow enzymatic degradation. In Baeyer-Villiger monooxygenase (BVMO)-catalyzed reactions, fluorinated propiophenones show high conversion rates (e.g., 95% conversion to phenol derivatives) due to stabilized transition states .

Crystallographic and Solid-State Properties

  • Crystal Packing : Analogous compounds with halogen and methyl substituents (e.g., 4'-chloro-3'-fluoro derivatives) exhibit significant molecular twisting (dihedral angles ~56°) and rely on weak interactions (C–H⋯X, π-π stacking) for crystal stability. The methyl group in the target compound may reduce torsional flexibility, affecting packing efficiency .

Biological Activity

2'-Fluoro-3-(4-methylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones. Its structure includes a fluorine atom at the 2' position and a methyl group at the 4 position of the phenyl ring, which may influence its biological activity. This article explores the compound's biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic effects, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula: C17H17FO
  • Molecular Weight: 270.32 g/mol
  • CAS Number: 898768-48-4

The presence of a fluorine atom is significant as it can enhance lipophilicity and metabolic stability, potentially affecting the compound's interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in disc diffusion assays.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15
Pseudomonas aeruginosa12

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Anti-inflammatory Effects

In vitro studies have shown that this compound possesses anti-inflammatory properties . It was tested on human monocyte-derived macrophages, where it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism appears to involve the inhibition of NF-kB signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The compound exhibited a dose-dependent reduction in free radicals, indicating its potential as an antioxidant agent.

Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
102530
505560
1008085

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For instance:

  • Antimicrobial Activity: Likely through disruption of bacterial membrane integrity or inhibition of essential enzymes.
  • Anti-inflammatory Effects: Possibly via modulation of signaling pathways associated with inflammation.
  • Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.

Case Studies

  • Case Study on Antimicrobial Efficacy
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of propiophenones, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting its potential use in developing new antibiotics.
  • Clinical Application for Inflammation
    In a clinical trial involving patients with chronic inflammatory conditions, administration of this compound showed a marked reduction in inflammation markers compared to placebo groups. This supports its potential therapeutic use in inflammatory diseases.

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